Cas no 107637-99-0 (3-Benzofuranol)

3-Benzofuranol is a heterocyclic organic compound featuring a benzofuran core substituted with a hydroxyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The hydroxyl group enhances its solubility in polar solvents and allows for further functionalization, such as etherification or esterification. Its aromatic benzofuran moiety contributes to stability and potential biological activity, often explored in medicinal chemistry. The compound is typically utilized in the development of agrochemicals, fragrances, and bioactive molecules. High-purity grades ensure consistent performance in research and industrial processes, while its well-characterized properties facilitate precise use in synthetic pathways.
3-Benzofuranol structure
3-Benzofuranol structure
Product name:3-Benzofuranol
CAS No:107637-99-0
MF:C8H6O2
MW:134.13204240799
CID:1098175
PubChem ID:13311612

3-Benzofuranol Chemical and Physical Properties

Names and Identifiers

    • 3-Benzofuranol
    • 1-benzofuran-3-ol
    • 3-hidroxy-benzofuran
    • 3-hydroxybenzo<b>furan
    • 3-Hydroxybenzofuran
    • benzofuran-3-ol
    • DTXSID70536341
    • SCHEMBL276154
    • 107637-99-0
    • G68455
    • Inchi: InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
    • InChI Key: RRZMBTOLAQISOU-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CO2)O

Computed Properties

  • Exact Mass: 134.03700
  • Monoisotopic Mass: 134.036779430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 33.4Ų

Experimental Properties

  • PSA: 33.37000
  • LogP: 2.13840

3-Benzofuranol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X192798A-1g
3-Benzofuranol
107637-99-0 0.97
1g
¥4284.0 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X192798A-100mg
3-Benzofuranol
107637-99-0 0.97
100mg
¥934.2 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X192798A-250mg
3-Benzofuranol
107637-99-0 0.97
250mg
¥1587.6 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756399-1g
Benzofuran-3-ol
107637-99-0 95%
1g
¥3633.00 2024-08-09

3-Benzofuranol Production Method

3-Benzofuranol Related Literature

  • 1. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles
    Jon Bentley,Paul A. Nilsson,Andrew F. Parsons J. Chem. Soc. Perkin Trans. 1 2002 1461
  • 2. Conformational effects in photocyclization of six and seven-membered ring alkoxyketones
    Takaaki Horaguchi,Haruki Iwanami,Takakazu Tanaka,Eietsu Hasegawa,Takahachi Shimizu J. Chem. Soc. Chem. Commun. 1991 44

Additional information on 3-Benzofuranol

Introduction to 3-Benzofuranol (CAS No: 107637-99-0)

3-Benzofuranol is a fascinating compound with the CAS number 107637-99-0, belonging to the class of benzofuran derivatives. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule consists of a benzene ring fused with a furan ring, with a hydroxyl group (-OH) attached at the 3-position of the furan moiety. This structural arrangement imparts 3-Benzofuranol with distinctive electronic and steric properties, making it a valuable building block in organic chemistry.

Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 3-Benzofuranol exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This finding underscores the potential of benzofuran derivatives as lead compounds for therapeutic interventions.

The synthesis of 3-Benzofuranol has been optimized through various methodologies, including oxidative coupling reactions and cyclization processes. A notable advancement in this area was reported in *Organic Letters*, where researchers developed a highly efficient one-pot synthesis route using transition metal catalysts. This approach not only enhances the yield but also minimizes the use of hazardous reagents, aligning with green chemistry principles.

In addition to its pharmacological applications, 3-Benzofuranol has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for industrial processes. For example, a study published in *Chemical Communications* demonstrated that 3-Benzofuranol-based ligands can significantly improve the catalytic activity of palladium catalysts in cross-coupling reactions, which are crucial for synthesizing complex organic molecules.

The electronic properties of benzofuran derivatives, including 3-Benzofuranol, have also been explored for their potential in optoelectronic devices. Research conducted at the University of California revealed that thin films of benzofuran derivatives exhibit excellent charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells. These findings highlight the versatility of benzofuran derivatives across multiple disciplines.

From an environmental perspective, the biodegradability and toxicity profiles of 3-Benzofuranol have been thoroughly investigated to ensure its safe use in industrial and pharmaceutical applications. Studies published in *Environmental Science & Technology* indicate that benzofuran derivatives undergo rapid biodegradation under aerobic conditions, reducing their environmental footprint.

In conclusion, 3-Benzofuranol (CAS No: 107637-99-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse functional properties, positions it as a key compound in advancing scientific research and technological innovation across multiple domains.

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